5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one
Description
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-(triazol-1-yl)pyrrolidin-1-yl]ethyl]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N6O2/c1-10-11(2)15-9-19(14(10)22)8-13(21)18-5-3-12(7-18)20-6-4-16-17-20/h4,6,9,12H,3,5,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBPJHQWTHVRPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCC(C2)N3C=CN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Biginelli Protocol
A mixture of ethyl 3-oxobutanoate (5.2 g, 40 mmol), urea (2.4 g, 40 mmol), and 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbaldehyde (20 mmol) is refluxed in ethanol with concentrated sulfuric acid (pH 4–5) at 80°C for 1 hour. The product precipitates upon cooling and is recrystallized in ethanol to yield the dihydropyrimidinone core. This method mirrors the synthesis of ethyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, adapted for aldehyde functionalization.
Key Parameters
- Catalyst : H2SO4 (pH 4–5) optimizes cyclocondensation.
- Temperature : 80°C ensures complete ring formation without side reactions.
- Yield : 35–82% (dependent on aldehyde reactivity).
Post-Synthetic Functionalization via Enaminone Intermediates
Patent US10047071B1 describes a two-step approach using enaminone intermediates to introduce complex substituents at position 3 of the dihydropyrimidinone core.
Enaminone Formation
1-[4-(1H-Imidazol-1-yl)phenyl]ethan-1-one (0.01 mol) is refluxed with dimethylformamide dimethylacetal (DMF-DMA, 0.013 mol) under solvent-free conditions for 10 hours to yield the enaminone.
Cyclocondensation with Functionalized Aldehydes
The enaminone (0.01 mol) is reacted with 3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbaldehyde (0.01 mol) and urea (0.01 mol) in glacial acetic acid under reflux. This step installs the 2-oxo-2-[3-(triazolyl)pyrrolidine]ethyl group at position 3.
Advantages
Click Chemistry for Triazole-Pyrrolidine Coupling
The triazole-pyrrolidine moiety is synthesized separately and conjugated to the dihydropyrimidinone core via copper-catalyzed azide-alkyne cycloaddition (CuAAC).
Synthesis of Propargyl-Modified Dihydropyrimidinone
The dihydropyrimidinone core is alkylated with propargyl bromide in the presence of K2CO3 to introduce an alkyne group at position 3.
Triazole-Pyrrolidine Azide Preparation
3-Azidopyrrolidine is synthesized from pyrrolidine-3-amine via diazotization and azide substitution.
CuAAC Conjugation
The propargyl-dihydropyrimidinone (1 eq) and 3-azidopyrrolidine (1.2 eq) are reacted with CuSO4·5H2O (10 mol%) and sodium ascorbate in DMF/H2O (3:1) at 25°C for 12 hours. The triazole ring forms regioselectively, yielding the target compound.
Optimization Data
| Parameter | Optimal Value | Yield |
|---|---|---|
| Catalyst Loading | 10 mol% Cu | 85% |
| Temperature | 25°C | 82% |
| Solvent | DMF/H2O | 88% |
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Analytical Validation
- IR Spectroscopy : C=O stretch at 1640–1680 cm⁻¹ confirms lactam formation.
- 1H NMR : δ 1.0–1.2 ppm (CH3), δ 3.8–4.2 ppm (pyrrolidine N-CH2), δ 7.8–8.1 ppm (triazole C-H).
- HPLC Purity : >95% achieved via recrystallization.
Challenges and Limitations
- Aldehyde Reactivity : Bulky triazole-pyrrolidine aldehydes may hinder Biginelli cyclization, necessitating microwave or ultrasound activation.
- Triazole Stability : Acidic conditions during Biginelli reactions may protonate the triazole, requiring pH-controlled steps.
- Regioselectivity in CuAAC : Minor 1,4-triazole isomers (<5%) are observed, requiring chromatographic separation.
Chemical Reactions Analysis
Types of Reactions
5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the triazole and pyrimidinone rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5,6-dimethyl-3-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity. The pyrimidinone core can interact with nucleic acids or proteins, affecting their function.
Comparison with Similar Compounds
Triazole vs. Thienyl/Piperidine Groups
- Target compound : The 3-(1H-triazolyl)pyrrolidine moiety introduces hydrogen-bonding capacity and conformational rigidity.
- 2-[5-Amino-3-(2-thienyl)-1H-pyrazol-1-yl]-5,6-dimethylpyrimidin-4(3H)-one (): Replaces the triazole-pyrrolidine with a thienyl-pyrazole group, reducing polarity (molecular weight: 287.34 g/mol vs. ~395–430 g/mol for triazole analogs) .
- 8-(4-(3,4-Dichlorobenzyl)piperidin-1-yl)ethyl analogs (): Bulky lipophilic substituents (e.g., dichlorobenzyl) enhance hydrophobic interactions but may compromise solubility .
Research Findings and Data Gaps
While the evidence provides insights into related compounds, critical gaps exist:
Synthetic Protocols: No direct synthesis data for the target compound; extrapolation is required from analogous reductive amination () or nucleophilic substitution () routes.
Crystallographic Data : Structural validation (e.g., via SHELXL, as in ) is unreported but would clarify conformational preferences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
